N,N,3,5-tetramethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N,N,3,5-tetramethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3,5-tetramethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with 3,5-dimethyl-2,4-pentanedione in the presence of a base, followed by cyclization with formamide . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N,3,5-tetramethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
N,N,3,5-tetramethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for bioimaging and molecular sensing.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting devices (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N,N,3,5-tetramethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in various biochemical interactions, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, including enzyme inhibition.
Uniqueness
N,N,3,5-tetramethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique combination of methyl and phenyl groups, which confer distinct chemical and physical properties. These structural features enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N,N,3,5-tetramethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-11-6-8-14(9-7-11)16-13(3)17-18-12(2)10-15(20(4)5)21(17)19-16/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERKZTNTHUGJHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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